3-(Sec-butoxy)aniline

Uridine Phosphorylase Inhibition Cancer Chemotherapy Enhancement Medicinal Chemistry SAR

3-(Sec-butoxy)aniline (IUPAC: 3-butan-2-yloxyaniline, CAS 65382-94-7) is a meta-substituted aromatic amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. It is characterized by a sec-butoxy (-O-CH(CH₃)CH₂CH₃) group at the 3-position of the aniline ring.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 65382-94-7
Cat. No. B1341065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butoxy)aniline
CAS65382-94-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=CC(=C1)N
InChIInChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3
InChIKeyNREYCUBBWJAKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Sec-butoxy)aniline (CAS 65382-94-7): Chemical Class, Physicochemical Profile, and Procurement Baseline


3-(Sec-butoxy)aniline (IUPAC: 3-butan-2-yloxyaniline, CAS 65382-94-7) is a meta-substituted aromatic amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . It is characterized by a sec-butoxy (-O-CH(CH₃)CH₂CH₃) group at the 3-position of the aniline ring. Physically, it is a colorless to pale yellow liquid at room temperature . The compound is primarily used as a versatile building block in organic synthesis, enabling the construction of more complex molecules for pharmaceutical, agrochemical, and dye applications . Its computed properties, including an XLogP3 of approximately 2.1 and a topological polar surface area of 35.3 Ų, suggest moderate lipophilicity and the potential for acceptable membrane permeability, which are key considerations for fragment-based drug discovery and scaffold derivatization [1].

Why 3-(Sec-butoxy)aniline Cannot Be Generically Substituted: The Criticality of Meta-Substitution and Alkoxy Branching


The assumption that any meta-alkoxy aniline can replace 3-(sec-butoxy)aniline in a synthesis or SAR program is flawed. The specific branched sec-butoxy chain confers a unique combination of steric bulk and lipophilicity that directly impacts binding affinity, metabolic stability, and physicochemical properties of the final compound. Evidence from uridine phosphorylase (UrdPase) inhibitor programs demonstrates that a seemingly minor change from a linear propoxy (3-propoxy) to a branched sec-butoxy (3-sec-butoxy) substituent improves inhibitory potency by approximately 1.7-fold (IC₅₀ 0.047 µM vs. 0.027 µM) [1]. Conversely, moving the branching point further from the ring (3-isobutoxy) results in a substantial loss of activity (IC₅₀ 0.066 µM), underlining that the specific sec-butoxy topology is critical [1]. Simpler unbranched analogs like 3-butoxyaniline cannot replicate this precise steric and electronic profile, making direct substitution without extensive re-optimization unfeasible.

3-(Sec-butoxy)aniline (CAS 65382-94-7): Quantified Differentiation Evidence Against Closest Analogs


Uridine Phosphorylase (UrdPase) Inhibitory Potency: 3-Sec-butoxy vs. 3-Propoxy vs. 3-Isobutoxy Derivatives

In a head-to-head study of 5-benzyluracil derivatives, the 3-sec-butoxy substituted analog (compound 10dd) inhibited murine liver UrdPase with an IC₅₀ of 0.027 µM. This represents a 1.7-fold improvement in potency compared to the 3-propoxy analog (compound 10y, IC₅₀ = 0.047 µM) and a 2.4-fold improvement over the 3-isobutoxy analog (IC₅₀ = 0.066 µM) [1]. The parent inhibitor 5-benzylacyclouridine (BAU) had an IC₅₀ of 0.46 µM, indicating that the 3-sec-butoxy modification enhances potency by approximately 17-fold over the unsubstituted benzyl lead compound [1].

Uridine Phosphorylase Inhibition Cancer Chemotherapy Enhancement Medicinal Chemistry SAR

In Vivo Pharmacodynamic Differentiation: 3-Sec-butoxy Derivative Elevates Plasma Uridine in Rats

Among six compounds tested in vivo, the 3-sec-butoxy derivative demonstrated the capacity to elevate steady-state plasma uridine concentrations by 3- to 9-fold in rats, at compound plasma levels ranging from 8 to 50 µM [1]. This pharmacodynamic response correlates with its superior in vitro potency and is critical for the intended therapeutic application of ameliorating drug-induced anemia or enhancing the efficacy of fluoropyrimidine chemotherapeutics [1].

In Vivo Pharmacodynamics Plasma Uridine Modulation Chemoprotection

Lipophilicity (XLogP3) Differentiation: 3-Sec-butoxy vs. Positional Isomers and Linear Alkoxy Analogs

The computed XLogP3 for 3-(sec-butoxy)aniline is approximately 2.1, identical to its 4-substituted positional isomer (4-sec-butoxyaniline, XLogP3 = 2.5) [1]. This moderate lipophilicity distinguishes it from simpler alkoxy anilines: 3-isopropoxyaniline (C₉H₁₃NO, MW 151.21) has a lower computed logP, and 3-butoxyaniline (linear isomer) has a slightly higher logP due to the absence of branching . The sec-butoxy branch offers a balanced logP profile that can enhance membrane permeability without excessively increasing lipophilicity, potentially improving oral bioavailability and reducing off-target binding compared to linear chain analogs .

Lipophilicity Drug-likeness Physicochemical Property Design

Positional Isomer Differentiation: Meta (3-) vs. Para (4-) Sec-Butoxy Substitution in Biological Activity

In the UrdPase inhibitor series, the 3-sec-butoxy (meta) substitution pattern was specifically explored and found to be optimal for activity (IC₅₀ = 0.027 µM) [1]. While the 4-sec-butoxy aniline isomer (CAS 59002-72-1) is commercially available and shares an identical molecular formula, its para-substitution pattern directs the alkoxy group into a different geometric orientation relative to the amine, which would alter hydrogen bonding and steric interactions with biological targets [2]. No equivalent UrdPase inhibitory data are available for the 4-sec-butoxy isomer, suggesting that the meta-substitution pattern is critical for the activity observed in this chemotype [1].

Positional Isomerism Structure-Activity Relationship Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 3-(Sec-butoxy)aniline (CAS 65382-94-7)


Medicinal Chemistry: Development of Uridine Phosphorylase (UrdPase) Inhibitors for Oncology

3-(Sec-butoxy)aniline is the essential building block for synthesizing potent UrdPase inhibitors based on the 5-(3-sec-butoxy-benzyl)uracil scaffold [1]. The demonstrated IC₅₀ of 0.027 µM and in vivo uridine elevation of 3- to 9-fold [1] position this intermediate for programs aiming to enhance the efficacy of 5-fluorouracil or capecitabine, or to ameliorate chemotherapy-induced anemia. Its use ensures that the resulting drug candidates possess the optimal alkoxy substitution pattern validated in the primary literature.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

With a molecular weight of 165.23 g/mol and computed logP of approximately 2.1, 3-(sec-butoxy)aniline falls within the Rule of Three guidelines for fragment libraries [2]. Its balanced lipophilicity and the presence of both an amine handle (for amide coupling, reductive amination, etc.) and an aryl ether make it a versatile fragment for generating diverse screening libraries with favorable physicochemical properties [2].

Agrochemical Intermediate: Synthesis of Novel Pesticides and Herbicides

Aniline derivatives with alkoxy substituents, including sec-butoxy groups, have been claimed in patents as key intermediates for herbicidal compounds [3]. 3-(Sec-butoxy)aniline can serve as a synthetic building block for agrochemical lead optimization programs, particularly where the branched sec-butoxy group enhances metabolic stability or target binding compared to linear alkoxy chains [3].

Dye and Pigment Synthesis

As a meta-substituted aniline, 3-(sec-butoxy)aniline is a candidate intermediate for azo dye synthesis . The sec-butoxy group can influence the shade, fastness properties, and solubility of the resulting dyes, offering a differentiated profile compared to dyes derived from simpler alkoxy anilines such as 3-methoxyaniline or 3-ethoxyaniline .

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